Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-YL)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate is a complex organic compound that features a thiazole ring, a piperidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases like n-butyllithium (n-BuLi) and electrophiles such as dimethylformamide (DMF) in anhydrous solvents like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The tert-butyl ester group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a linker in targeted protein degradation.
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of PARP inhibitors.
Uniqueness
Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate is unique due to its combination of a thiazole ring and a piperidine ring, which provides distinct chemical properties and potential biological activities. Its formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Biological Activity
Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-YL)piperidine-1-carboxylate (TBTMP) is a synthetic compound with a unique structural configuration that combines a piperidine ring with a thiazole moiety. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anticancer, and anticonvulsant properties. This article delves into the biological activity of TBTMP, supported by data tables and relevant research findings.
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 288.39 g/mol
- Melting Point : Approximately 220 °C
- Density : 1.196 g/cm³
Synthesis
The synthesis of TBTMP typically involves several chemical reactions, starting from readily available precursors. The following steps outline a common synthetic pathway:
- Formation of the Thiazole Ring : The initial step involves the synthesis of the thiazole moiety, which is crucial for the biological activity of the compound.
- Piperidine Integration : The thiazole derivative is then reacted with piperidine to form the desired piperidine-thiazole hybrid.
- Carboxylation : Finally, tert-butyl esterification is performed to yield TBTMP.
Antimicrobial Activity
Recent studies have indicated that TBTMP exhibits significant antimicrobial properties. In vitro tests have shown that it possesses activity against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further detailed studies are necessary to elucidate the exact pathways involved.
Anticancer Activity
TBTMP has also been evaluated for its anticancer potential. Preliminary results suggest that it may inhibit cell proliferation in various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10.5 | Induction of apoptosis |
HeLa (Cervical) | 8.7 | Cell cycle arrest |
A549 (Lung) | 12.3 | Inhibition of tubulin polymerization |
These findings indicate that TBTMP may act through multiple pathways to exert its anticancer effects.
Anticonvulsant Activity
In addition to its antimicrobial and anticancer properties, TBTMP has shown promise as an anticonvulsant agent. In animal models, it demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ):
Treatment Group | Seizure Protection (%) |
---|---|
Control | 0 |
TBTMP (50 mg/kg) | 75 |
TBTMP (100 mg/kg) | 100 |
These results suggest that TBTMP may modulate neurotransmitter systems involved in seizure activity, though further pharmacological studies are needed to confirm these mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole-containing compounds similar to TBTMP. For instance:
- Thiazole Derivatives in Cancer Therapy : A study published in MDPI highlights various thiazole derivatives exhibiting significant cytotoxicity against cancer cells, emphasizing the importance of structural features in enhancing biological activity .
- Antimicrobial Efficacy : Research has shown that thiazole derivatives can effectively combat resistant bacterial strains, suggesting that modifications to the thiazole structure can lead to improved efficacy against pathogens .
- Neuroprotective Effects : Another study indicates that certain thiazole derivatives possess neuroprotective properties, potentially offering therapeutic avenues for epilepsy and neurodegenerative diseases .
Properties
IUPAC Name |
tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-10-12(9-18)21-13(16-10)11-5-7-17(8-6-11)14(19)20-15(2,3)4/h9,11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLBLKQMNXRZLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406909 | |
Record name | TERT-BUTYL 4-(5-FORMYL-4-METHYL-1,3-THIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850374-97-9 | |
Record name | 1,1-Dimethylethyl 4-(5-formyl-4-methyl-2-thiazolyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850374-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TERT-BUTYL 4-(5-FORMYL-4-METHYL-1,3-THIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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